4-bromo-N-({4-ethyl-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzene-1-sulfonamide
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Overview
Description
4-bromo-N-({4-ethyl-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzene-1-sulfonamide is a complex organic compound with a molecular formula of C15H19BrN4O2S2 and a molecular weight of 431.37 g/mol . This compound is characterized by the presence of a bromine atom, a triazole ring, and a sulfonamide group, making it a unique and versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
The compound “4-bromo-N-({4-ethyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide” is a benzenesulfonamide derivative. Benzenesulfonamides are known to have a wide range of biological activities and are often used as pharmaceuticals. They are known to inhibit carbonic anhydrase, an enzyme involved in many biological processes including respiration and the transport of carbon dioxide/bicarbonate .
Biochemical Pathways
The inhibition of carbonic anhydrase by benzenesulfonamides can affect many biochemical pathways, particularly those involving the transport of carbon dioxide and bicarbonate .
Pharmacokinetics
Benzenesulfonamides are generally well absorbed and widely distributed in the body .
Result of Action
The inhibition of carbonic anhydrase by benzenesulfonamides can lead to a decrease in the transport of carbon dioxide and bicarbonate, affecting processes such as respiration .
Preparation Methods
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring and the sulfanyl group can participate in redox reactions, leading to different oxidation states and derivatives.
Condensation Reactions: The sulfonamide group can react with other compounds to form new bonds and structures.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-bromo-N-({4-ethyl-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-({4-ethyl-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzene-1-sulfonamide include:
- N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
These compounds share similar structural features, such as the bromine atom and the triazole ring, but differ in the specific substituents and functional groups attached. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2S2/c1-4-20-14(18-19-15(20)23-10-11(2)3)9-17-24(21,22)13-7-5-12(16)6-8-13/h5-8,17H,2,4,9-10H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRAMBUJMMLWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=C)C)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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